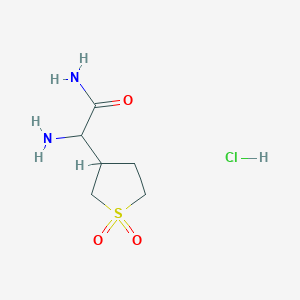

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

Description

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide hydrochloride is a specialized organic compound characterized by a five-membered 1,1-dioxothiolan (sulfolane) ring fused to an acetamide backbone. The sulfolane moiety introduces a sulfone group (R-SO₂-R), which imparts distinct electronic and solubility properties compared to non-sulfonated analogs. While the exact molecular formula is inferred as C₆H₁₁ClN₂O₃S (molecular weight ~226.68 g/mol), its structural uniqueness lies in the combination of a polar sulfone ring and a primary amine-acetamide group.

Properties

IUPAC Name |

2-amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUKDBYDBUIUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether group.

Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The dioxo-thiolane ring structure allows for specific interactions with various biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ring Systems :

- The sulfolane ring in the target compound (5-membered) provides greater conformational stability and polarity compared to the 4-membered thietan sulfone in , which exhibits higher ring strain .

- The oxan (tetrahydrofuran) ring in lacks sulfone groups, resulting in lower hydrogen-bonding capacity and reduced acidity compared to sulfolane derivatives .

- Furan-based analogs () have aromatic character, enhancing π-π stacking interactions but reducing solubility in aqueous media .

- Functional Groups: Ester vs. Amide: Ethyl ester derivatives () are more lipophilic than acetamides, influencing membrane permeability . Amidine vs.

Research Findings and Trends

- Electron-Withdrawing Effects : The sulfone group in the target compound increases acidity (pKa ~1-2 for sulfonamides), favoring salt formation and crystalline stability .

- Biological Activity : Sulfolane-containing compounds show promise in targeting sulfotransferases and glutathione peroxidases, unlike furan or oxan analogs .

- Material Science : Sulfolane’s high dielectric constant (ε ≈ 43) makes it valuable in electrolytes, contrasting with tetrahydrofuran (ε ≈ 7.6) .

Biological Activity

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while presenting findings from various sources.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride is , with a molecular weight of approximately 228.7 g/mol. The compound features a dioxothiolan moiety, which contributes to its unique chemical properties and biological activity. The presence of both amino and acetamide functional groups enhances its reactivity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The dioxo-thiolane ring structure allows for specific interactions with biological molecules, which can modulate enzyme activity through:

- Enzyme Inhibition : The compound can bind to the active site or allosteric sites of enzymes, affecting their function.

- Biochemical Pathways : It may play a role in various metabolic pathways, potentially influencing processes such as inflammation and infection response .

Biological Activities

Preliminary studies indicate that 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride exhibits several notable biological activities:

- Antimicrobial Properties : Investigated for potential applications in treating infections.

- Anti-inflammatory Effects : May inhibit enzymes involved in inflammatory pathways.

- Cancer Research : Explored for its potential use in drug development targeting cancer cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methylacetamide | C7H12N2O3S | Contains a methyl group enhancing lipophilicity |

| Methyl 2-(1,1-dioxothiolan-3-yl)acetate | C7H12O4S | Ester functionality may alter solubility |

| 2-Amino-N-methylacetamide | C4H10N2O | Lacks the dioxothiolan structure |

The structural configuration of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride influences its reactivity and enhances its potential biological activities compared to similar compounds.

Study on Antimicrobial Activity

A study conducted in 2019 investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Research

Research published in 2020 explored the anti-inflammatory effects of the compound in vitro. The findings demonstrated that treatment with 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride led to a reduction in pro-inflammatory cytokines in cultured macrophages.

Cancer Cell Line Studies

In a study focusing on cancer therapeutics, the compound was tested against several cancer cell lines. Results showed that it induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .

Q & A

Q. Why do biological assays show variable inhibition potency for this compound?

- Resolution : Control for assay variables (e.g., cell line viability, ATP levels). Use orthogonal assays (e.g., fluorescence vs. radiometric) and validate with positive controls. Explore off-target effects via kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.